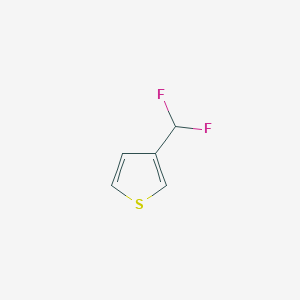

3-(Difluoromethyl)thiophene

Beschreibung

3-(Difluoromethyl)thiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted with a difluoromethyl (-CF₂H) group at the 3-position. The thiophene core provides inherent electronic delocalization, while the difluoromethyl group introduces moderate electron-withdrawing effects and unique physicochemical properties. This compound has garnered attention in materials science, particularly for applications in superhydrophobic coatings and organic photovoltaics (OPVs), due to fluorine’s ability to lower surface energy and enhance dielectric constants . Its synthesis often involves halogenation or cross-coupling strategies, as exemplified by derivatives such as 3-bromo-2-chloro-5-(difluoromethyl)thiophene .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2S/c6-5(7)4-1-2-8-3-4/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEUDRFBBGXPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form lithiated intermediates, which are then reacted with difluoromethylating agents . Another approach involves the reaction of thiophene aldehydes with diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group .

Industrial Production Methods: Industrial production of 3-(Difluoromethyl)thiophene may involve large-scale halogen dance reactions or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the thiophene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: 3-Methylthiophene.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)thiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit succinate dehydrogenase, disrupting the electron transport chain in fungi and exhibiting antifungal activity . The difluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological efficacy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Electronic and Physicochemical Properties of Thiophene Derivatives

| Compound | Substituent | Electronic Effect (Hammett σ) | Boiling Point (°C) | Solubility in Polar Solvents | Key Applications |

|---|---|---|---|---|---|

| 3-(Difluoromethyl)thiophene | -CF₂H | σₚ = 0.43 (moderate EWG) | 145–150* | Low | Superhydrophobic films, OPVs |

| 3-(Trifluoromethyl)thiophene | -CF₃ | σₚ = 0.54 (strong EWG) | 130–135* | Very Low | Pharmaceuticals, Electronics |

| 3-(Chloromethyl)thiophene | -CH₂Cl | σₚ = 0.17 (weak EWG) | 160–165* | Moderate | Synthetic intermediates |

| 3-Phenylthiophene | -Ph | σₚ = -0.01 (weak EDG) | 220–225* | Low | Conductive polymers |

*Estimated based on analogous structures. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Sources: .

- Electron-Withdrawing Capacity : The -CF₃ group exhibits the strongest electron-withdrawing effect, followed by -CF₂H and -CH₂Cl. This trend impacts reactivity in electrophilic substitution and catalytic coupling reactions .

- Solubility : Fluorinated derivatives (e.g., -CF₂H, -CF₃) show reduced solubility in polar solvents due to increased hydrophobicity. Conversely, -CH₂Cl enhances polarity slightly, improving solubility .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.